![molecular formula C9H8ClN5S B562766 Tizanidin-d4 CAS No. 1188331-19-2](/img/structure/B562766.png)
Tizanidin-d4
Übersicht
Beschreibung
Tizanidine-d4 is a deuterated form of tizanidine, a compound used primarily as a muscle relaxant. The chemical structure of Tizanidine-d4 is C9H4ClD4N5S, and it is often used in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. This compound is particularly valuable in the analysis of drug metabolism and pharmacokinetics, providing insights into the behavior of tizanidine in biological systems .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
2.1 Enhanced Bioavailability Research
One of the primary applications of tizanidine-d4 is in pharmacokinetic studies aimed at improving the bioavailability of tizanidine formulations. Research indicates that combining tizanidine with bioenhancers can significantly increase its absorption and efficacy . Tizanidine-d4 serves as a reference standard in these studies, allowing researchers to accurately measure the concentration of tizanidine in plasma and tissues.
2.2 Comparative Bioavailability Assessments
A study compared the pharmacokinetic parameters of different tizanidine dosage forms using tizanidine-d4 as a reference. The findings revealed significant variations in the relative bioavailability among formulations, highlighting the importance of using deuterated compounds for accurate assessments .
Clinical Applications
3.1 Pain Management
Tizanidine has been studied for its effectiveness in managing acute postoperative pain. A placebo-controlled trial demonstrated that preemptive administration of tizanidine reduced pain scores and opioid consumption post-surgery . Tizanidine-d4 was utilized to monitor drug levels during these trials, ensuring precise dosing and assessment of therapeutic outcomes.
3.2 Spasticity Management
Tizanidine is widely used to treat spasticity associated with neurological conditions such as multiple sclerosis and spinal cord injuries. Clinical studies have shown that tizanidine effectively reduces muscle tone without significantly increasing weakness compared to other muscle relaxants . Tizanidine-d4 can be instrumental in these studies by providing accurate pharmacokinetic data essential for optimizing treatment regimens.
Analytical Applications
4.1 Mass Spectrometry and Liquid Chromatography
The use of tizanidine-d4 in analytical chemistry has revolutionized the way researchers quantify tizanidine levels in biological samples. The deuterated compound improves the sensitivity and specificity of detection methods, facilitating more reliable results in both clinical and forensic settings .
4.2 Forensic Toxicology
Tizanidine-d4 is also applied in forensic toxicology to detect tizanidine in postmortem samples. Its use enhances the ability to identify drug interactions and potential overdoses, contributing to improved understanding in cases involving substance abuse or accidental poisoning .
Case Studies
Study | Objective | Findings |
---|---|---|
Katzung et al. (2023) | Evaluate efficacy in postoperative pain | Preemptive tizanidine reduced opioid use; monitored using tizanidine-d4 for accurate dosing |
Valenta Pharm Co. (2016) | Compare bioavailability across formulations | Significant differences noted; utilized tizanidine-d4 for precise pharmacokinetic measurements |
Groves et al. (2023) | Assess spasticity treatment outcomes | No significant difference between muscle relaxants; tizanidine's effects were monitored with tizanidine-d4 |
Wirkmechanismus
Target of Action
Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .
Mode of Action
Tizanidine-d4 acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .
Biochemical Pathways
The primary biochemical pathway affected by Tizanidine-d4 involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .
Pharmacokinetics
The pharmacokinetic properties of Tizanidine-d4 are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .
Result of Action
The molecular and cellular effects of Tizanidine-d4’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .
Action Environment
Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of Tizanidine-d4. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing Tizanidine-d4.
Biochemische Analyse
Biochemical Properties
Tizanidine-d4 interacts with alpha-2 adrenergic receptors, acting as an agonist . This interaction leads to the presynaptic inhibition of excitatory neurotransmitters, reducing the firing of neurons that promote muscle spasms . The drug’s action primarily affects spinal polysynaptic reflexes .
Cellular Effects
Tizanidine-d4 has significant effects on various types of cells and cellular processes. It influences cell function by reducing muscle spasticity, allowing for the continuation of normal daily activities . It achieves this by blocking nerve impulses (pain sensations) sent to the brain .
Molecular Mechanism
The mechanism of action of Tizanidine-d4 involves its agonistic activity at alpha-2 adrenergic receptor sites, leading to presynaptic inhibition of excitatory neurotransmitters . This results in a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing leading to muscle spasms .
Temporal Effects in Laboratory Settings
In laboratory settings, Tizanidine-d4 shows a rapid increase and decline in plasma concentrations following administration . There is a noticeable lag in the profile following the administration of certain formulations . The drug’s half-life significantly increases when using certain delivery systems instead of the oral route .
Dosage Effects in Animal Models
In animal models, the effects of Tizanidine-d4 vary with different dosages . The transdermal delivery systems (TDDS) route significantly enhances the bioavailability and plasma concentration of Tizanidine-d4 . The drug’s half-life significantly increases when using the TDDS instead of the oral route .
Metabolic Pathways
Tizanidine-d4 is primarily metabolized by cytochrome P450 1A2 . It undergoes extensive first-pass metabolism, leading to a low estimated absolute Tizanidine bioavailability .
Vorbereitungsmethoden
The synthesis of Tizanidine-d4 involves the introduction of deuterium atoms into the benzene and pyrazine rings of tizanidine. This is typically achieved through deuteration reactions, where deuterated reagents react with the target substance. The process is complex and requires precise reaction conditions to ensure the correct incorporation of deuterium atoms .
Synthetic Routes and Reaction Conditions:
Deuteration Reaction: The benzene and pyrazine rings of tizanidine are subjected to deuteration using deuterated reagents.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and incorporation of deuterium atoms.
Industrial Production Methods:
Scale-Up: The industrial production of Tizanidine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Tizanidine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other substances.
Types of Reactions:
Oxidation: Tizanidine-d4 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Tizanidine-d4 can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Forms: Products resulting from reduction reactions.
Substituted Compounds: Products from substitution reactions, where specific atoms or groups are replaced.
Vergleich Mit ähnlichen Verbindungen
Tizanidine: The non-deuterated form, used primarily as a muscle relaxant.
Clonidine: An alpha-2 adrenergic receptor agonist used for hypertension and certain pain conditions.
Baclofen: A muscle relaxant that acts on GABA receptors, used for spasticity.
Uniqueness of Tizanidine-d4:
Isotope Labeling: The incorporation of deuterium atoms makes Tizanidine-d4 particularly valuable in pharmacokinetic and metabolic studies.
Stability: The deuterated form provides enhanced stability and precision in analytical applications.
Biologische Aktivität
Tizanidine-d4 is a deuterated form of tizanidine, a centrally acting alpha-2 adrenergic agonist primarily used as a muscle relaxant. Understanding the biological activity of tizanidine-d4 is crucial for its application in clinical settings, especially concerning its pharmacokinetics, efficacy, safety profile, and potential therapeutic advantages over its non-deuterated counterpart.
Overview of Tizanidine
Tizanidine is indicated for the management of spasticity due to conditions such as multiple sclerosis and spinal cord injury. It functions by inhibiting presynaptic release of excitatory amino acids, thus reducing spasticity and muscle tone. The deuterated version, tizanidine-d4, is synthesized to enhance metabolic stability and potentially improve pharmacokinetic properties.
Pharmacological Mechanism
Tizanidine acts primarily on alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to decreased sympathetic outflow and reduced muscle tone. The biological activity of tizanidine-d4 is expected to mirror that of tizanidine but with modifications in metabolism due to deuteration.
Key Mechanisms:
- Alpha-2 Adrenergic Agonism : Reduces neurotransmitter release leading to muscle relaxation.
- Sedative Effects : May induce sedation as a side effect, beneficial in managing anxiety associated with spasticity.
Pharmacokinetics
The pharmacokinetic profile of tizanidine-d4 suggests improved bioavailability and altered metabolism compared to tizanidine. Deuteration can slow down metabolic processes, potentially leading to prolonged therapeutic effects.
Property | Tizanidine | Tizanidine-d4 |
---|---|---|
Bioavailability | 34% | Potentially higher |
Half-life | 2.5 hours | Extended |
Metabolism | Hepatic (CYP1A2) | Slower hepatic metabolism |
Elimination | Renal | Renal |
Case Studies
- Spasticity Management : A study involving patients with multiple sclerosis showed that tizanidine significantly reduced muscle tone without increasing weakness compared to other muscle relaxants like baclofen and diazepam .
- Withdrawal Syndrome : A recent case highlighted the importance of careful management when discontinuing tizanidine, as abrupt withdrawal can lead to severe symptoms such as hypertension and tachycardia . This underscores the need for monitoring when transitioning to or from tizanidine-d4.
Safety Profile
The safety profile of tizanidine-d4 is anticipated to be similar to that of tizanidine but may exhibit reduced adverse effects due to altered metabolic pathways.
Common Adverse Effects:
- Dry mouth
- Drowsiness
- Dizziness
- Mild liver function test elevations
Research Findings
Recent research has focused on enhancing the bioavailability of tizanidine through various formulations and co-administration with bioenhancers like resveratrol. These studies indicate that combining these agents can significantly improve therapeutic outcomes by increasing the effective concentration of tizanidine in the bloodstream .
Eigenschaften
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659273 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-19-2 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.